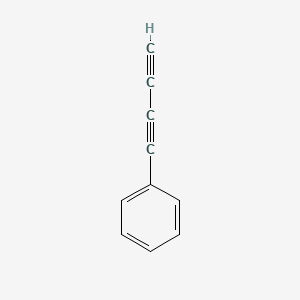
Benzene, 1,3-butadiynyl-
描述
Benzene, 1,3-butadiynyl- is an organic compound characterized by the presence of a benzene ring substituted with a buta-1,3-diyne group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of conjugated triple bonds in the buta-1,3-diyne moiety imparts distinct electronic properties, making it a valuable building block in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: Benzene, 1,3-butadiynyl- can be synthesized through several methods. One common approach involves the cross-coupling reaction of terminal alkynes with dihaloarenes in the presence of palladium and copper catalysts. For instance, the reaction of (E)-1,2-diiodoalkenes with terminal alkynes in the presence of palladium(II) acetate and copper(I) iodide at room temperature yields unsymmetrical buta-1,3-diynes .
Industrial Production Methods: Industrial production of buta-1,3-diynylbenzene typically involves large-scale cross-coupling reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: Benzene, 1,3-butadiynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
科学研究应用
Benzene, 1,3-butadiynyl- has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the design of bioactive molecules and probes for biological studies.
Medicine: Derivatives of buta-1,3-diynylbenzene have shown potential as antibacterial and anticancer agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its conjugated system and stability.
作用机制
The mechanism of action of buta-1,3-diynylbenzene involves its interaction with molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
相似化合物的比较
Buta-1,3-diyne: A simpler analogue with only the buta-1,3-diyne moiety.
Phenylacetylene: Contains a single triple bond attached to a benzene ring.
Diphenylacetylene: Features two phenyl groups attached to a central triple bond.
Uniqueness: Benzene, 1,3-butadiynyl- is unique due to the presence of two conjugated triple bonds, which impart distinct electronic properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
属性
分子式 |
C10H6 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC 名称 |
buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H6/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H |
InChI 键 |
NQLJPVLOQMPBPE-UHFFFAOYSA-N |
规范 SMILES |
C#CC#CC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

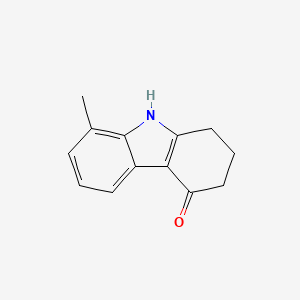
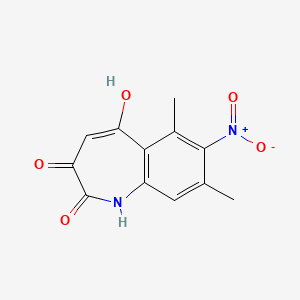
![1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-imidazole](/img/structure/B8606451.png)
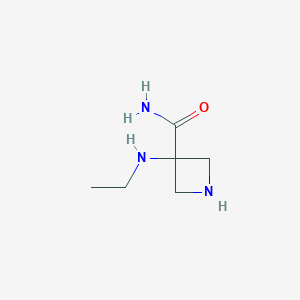
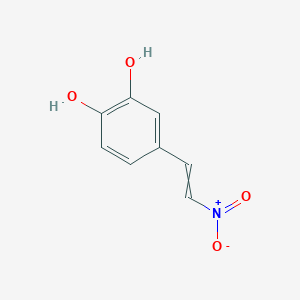
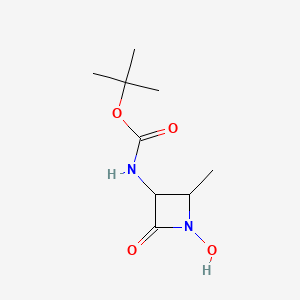
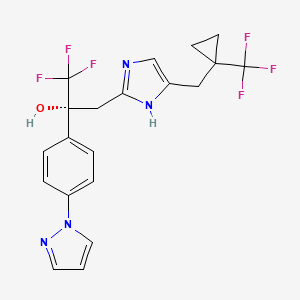
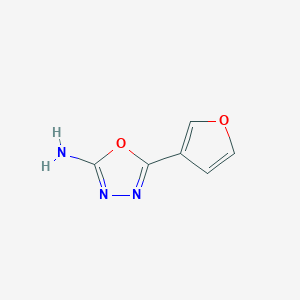
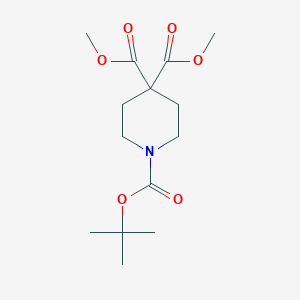
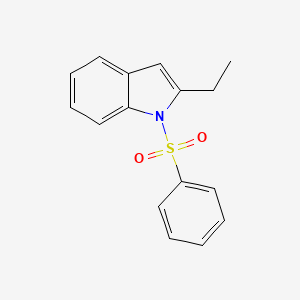
![N-[p-(iodomethylsulfonyl)-phenyl]acetamide](/img/structure/B8606515.png)
![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)
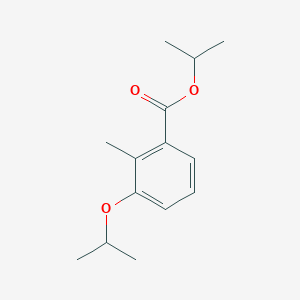
![[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid](/img/structure/B8606530.png)
